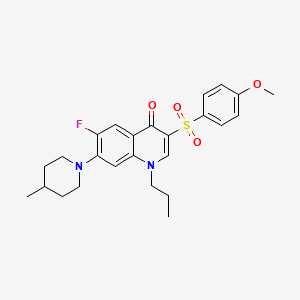
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are structurally related to nalidixic acid. The presence of a fluorine atom at the 6-position and a piperidinyl group at the 7-position are common features in this class of compounds, which are known to enhance antibacterial activity. The methoxyphenylsulfonyl group at the 3-position and the propyl group at the 1-position are modifications that could potentially affect the compound's biological activity and physicochemical properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds such as 6-methoxy-4-quinolone (6-MOQ) have been synthesized from precursors like 5-methoxyindole-3-acetic acid, indicating that the synthesis of quinolone derivatives often involves multiple steps including oxidation and functional group transformations . The synthesis of related compounds involves the use of reagents and conditions that can introduce the sulfonyl and methylpiperidinyl groups to the quinolone core.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring. The substitution pattern on the quinolone core, such as the fluorine at the 6-position and the methoxyphenylsulfonyl group at the 3-position, can significantly influence the electronic properties of the molecule, such as its ability to absorb light and fluoresce . The presence of a 4-methylpiperidinyl group at the 7-position is likely to introduce steric hindrance and could affect the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including derivatization to enhance their detection in analytical methods. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a derivatization reagent for amines and alcohols, indicating that the sulfonyl group can react with nucleophilic species to form amides and esters . The fluorine atom at the 6-position can be substituted by hydroxyl groups upon irradiation in water, as seen in the photochemistry of ciprofloxacin, a related quinolone antibiotic .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, 6-MOQ shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . The stability of quinolone derivatives against light and heat is an important consideration for their practical applications, as demonstrated by the stability of 6-MOQ at 60 degrees Celsius for three days . The introduction of various functional groups can alter properties such as solubility, stability, and fluorescence, which are critical for the compound's performance in biological systems and analytical applications.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Agents
Compounds structurally similar to the one have been synthesized and evaluated for their antibacterial properties. For example, a study reported the practical synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Fluorescent Labeling Reagents
Certain quinolone derivatives exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. A novel fluorophore with characteristics advantageous for such applications has been developed and could be related to the research applications of the compound (Hirano et al., 2004).
Antimicrobial Studies
Fluoroquinolone-based compounds, including those with structures similar to the query compound, have been synthesized and assessed for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents (Patel & Patel, 2010).
Analytical Chemistry Applications
Derivatives of quinolones have been used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), demonstrating their utility in analytical chemistry (Yoshida et al., 1992).
Novel Antibacterial Compounds
Research has focused on the design of novel antibacterial compounds with unique structural features, such as distorted orientations of certain groups, leading to potent activities against a range of bacteria, including drug-resistant strains (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4S/c1-4-11-28-16-24(33(30,31)19-7-5-18(32-3)6-8-19)25(29)20-14-21(26)23(15-22(20)28)27-12-9-17(2)10-13-27/h5-8,14-17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZOJTZMHNNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)
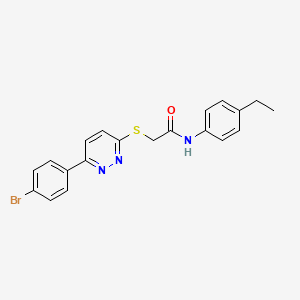
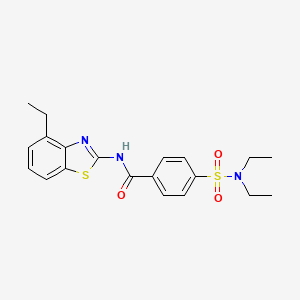
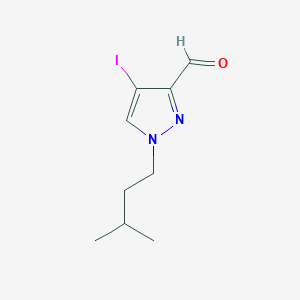
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)

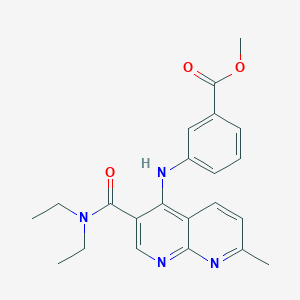
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
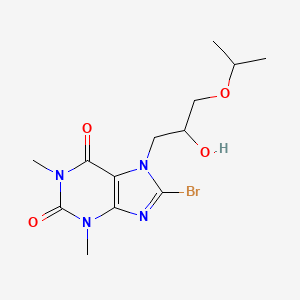
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)